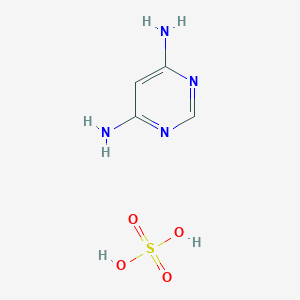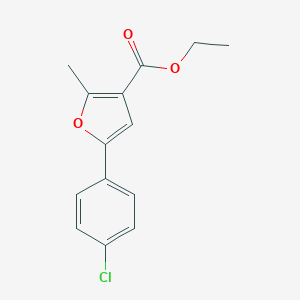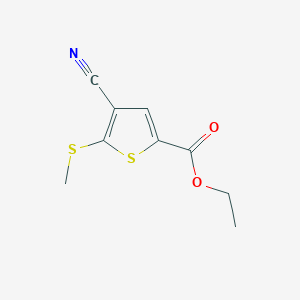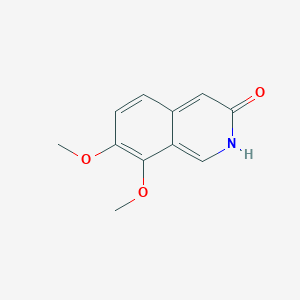
7,8-Dimethoxy-2H-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2H-isoquinolin-3-one, also known as berberine, is a natural alkaloid compound found in various plants, including Berberis vulgaris, Hydrastis canadensis, and Coptis chinensis. Berberine has been used in traditional medicine for centuries due to its antimicrobial, anti-inflammatory, and anti-diabetic properties. In recent years, scientific research has focused on the potential therapeutic applications of berberine in various diseases.
Mechanism Of Action
The mechanism of action of 7,8-Dimethoxy-2H-isoquinolin-3-one is complex and involves multiple pathways. Berberine has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Berberine has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging. In addition, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical And Physiological Effects
Berberine has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-microbial properties. Berberine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Berberine has also been shown to inhibit the growth of various bacteria, viruses, and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Advantages And Limitations For Lab Experiments
Berberine has several advantages for lab experiments, including its low toxicity, easy availability, and low cost. Berberine can be easily synthesized or extracted from natural sources, and its low toxicity makes it suitable for in vitro and in vivo experiments. However, 7,8-Dimethoxy-2H-isoquinolin-3-one has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations, such as nanoparticles or liposomes, to improve the solubility and bioavailability of 7,8-Dimethoxy-2H-isoquinolin-3-one.
Future Directions
There are several future directions for research on 7,8-Dimethoxy-2H-isoquinolin-3-one, including its potential applications in cancer immunotherapy, neuroprotection, and gut microbiota modulation. Berberine has been shown to modulate the immune system and enhance the anti-tumor immune response, making it a potential candidate for cancer immunotherapy. Berberine has also been shown to protect against neuronal damage and improve cognitive function, making it a potential candidate for neuroprotection. Finally, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to modulate the gut microbiota and improve gut health, making it a potential candidate for gut microbiota modulation.
Conclusion
Berberine is a natural alkaloid compound with various potential therapeutic applications in various diseases. Berberine has been extensively studied for its anti-inflammatory, anti-diabetic, and anti-cancer properties, as well as its potential applications in cardiovascular and neurodegenerative diseases. Berberine has a complex mechanism of action, involving multiple pathways, and has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-microbial properties. Berberine has several advantages for lab experiments, including its low toxicity, easy availability, and low cost, but also has some limitations, including its poor solubility in water and low bioavailability. Future research directions for 7,8-Dimethoxy-2H-isoquinolin-3-one include its potential applications in cancer immunotherapy, neuroprotection, and gut microbiota modulation.
Synthesis Methods
Berberine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction is from the roots, stems, and bark of Berberis vulgaris, which contains up to 5% of 7,8-Dimethoxy-2H-isoquinolin-3-one. Chemical synthesis involves the condensation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent oxidation with potassium permanganate.
Scientific Research Applications
Berberine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes research, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to reduce blood pressure, cholesterol levels, and inflammation. In neurodegenerative disease research, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to protect against neuronal damage and cognitive decline.
properties
CAS RN |
114130-68-6 |
|---|---|
Product Name |
7,8-Dimethoxy-2H-isoquinolin-3-one |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7,8-dimethoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-5-10(13)12-6-8(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AAFACCLDKKIJQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
Canonical SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
synonyms |
3(2H)-Isoquinolinone,7,8-dimethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



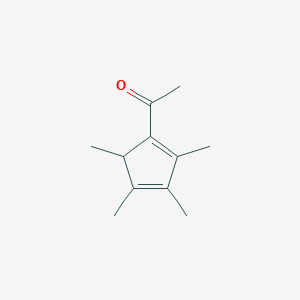
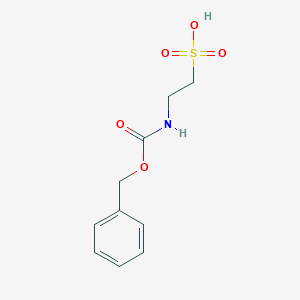
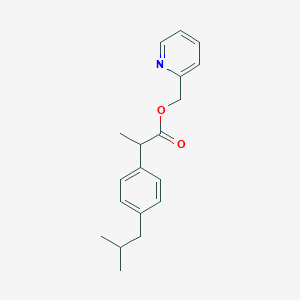
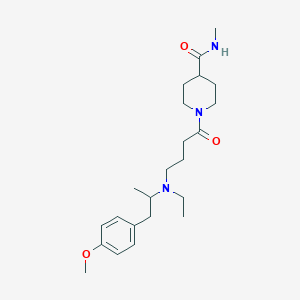
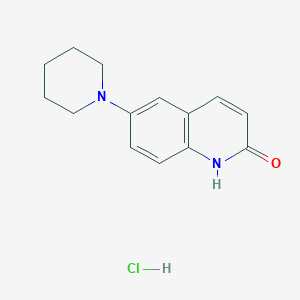
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
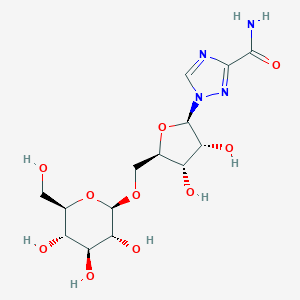
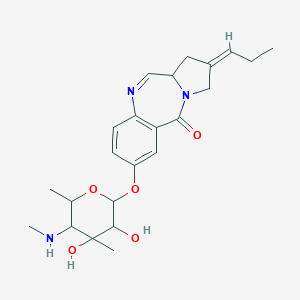
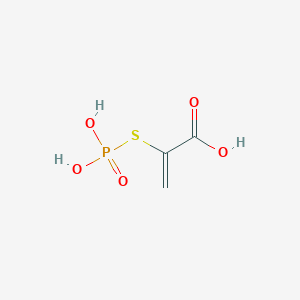
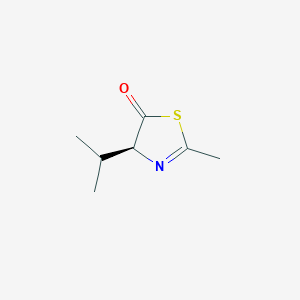
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
